2-amino-N-(4-phenylbutyl)benzene-1-sulfonamide hydrochloride
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Overview
Description
2-amino-N-(4-phenylbutyl)benzene-1-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C16H21ClN2O2S and its molecular weight is 340.87. The purity is usually 95%.
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Scientific Research Applications
1. Chemotherapeutic Effect in Infections
- "Para-amino-benzene-sulfonamide and its derivatives, including 2-amino-N-(4-phenylbutyl)benzene-1-sulfonamide hydrochloride, have been observed to exert a specific chemotherapeutic effect in beta-hemolytic streptococcic infection" (Long & Bliss, 1937).
2. Antimycobacterial Activities
- "Derivatives of this compound showed antimycobacterial activities, with some compounds being active against M. tuberculosis" (Moreth et al., 2014).
3. Creation of New Amino Acid Derivatives
- "The interaction of this compound with other compounds can lead to the creation of new amino acid derivatives" (Riabchenko et al., 2020).
4. Crystal Structure Analysis
- "Investigations into the crystal structure of derivatives of this compound have been conducted to establish molecular conformations" (Subashini et al., 2009).
5. Antimicrobial Activity
- "Some derivatives of this compound have been synthesized and shown to have antimicrobial activity" (El‐Emary et al., 2002).
6. Study of Molecular Interactions
- "The compound has been used to study molecular interactions in crystals and solutions, including processes like sublimation, solubility, solvation, and distribution" (Perlovich et al., 2008).
7. Functional Modification in Polymer Science
- "Radiation-induced hydrogels were modified with compounds including this compound, resulting in polymers with potential medical applications" (Aly & El-Mohdy, 2015).
8. Designing Antitumor Agents
- "Sulfonamide derivatives, including this compound, have been designed and synthesized for potential use as antitumor agents" (Huang et al., 2002).
Mechanism of Action
Target of Action
Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase .
Mode of Action
Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .
Biochemical Pathways
By inhibiting the synthesis of folic acid, sulfonamides prevent the bacteria from producing necessary proteins and DNA, thereby stopping their growth .
Result of Action
The inhibition of folic acid synthesis leads to a halt in bacterial growth, making sulfonamides effective bacteriostatic antibiotics .
Action Environment
The efficacy and stability of sulfonamides can be influenced by various environmental factors, including pH and presence of pus, which can inhibit their antibacterial action .
Properties
IUPAC Name |
2-amino-N-(4-phenylbutyl)benzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S.ClH/c17-15-11-4-5-12-16(15)21(19,20)18-13-7-6-10-14-8-2-1-3-9-14;/h1-5,8-9,11-12,18H,6-7,10,13,17H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMOSVYXDCGNTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNS(=O)(=O)C2=CC=CC=C2N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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